N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
“N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains several heterocyclic moieties, including a pyrimidine ring and two triazole rings .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of azides with alkynes, a process known as the copper-catalyzed click reaction . The specific synthesis process for this compound is not available in the retrieved data.Scientific Research Applications
Synthesis and Biological Evaluation
A variety of research has been conducted on the synthesis and biological evaluation of compounds structurally related to N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. For instance, novel pyrazolopyrimidines derivatives have been synthesized, showing significant anticancer and anti-5-lipoxygenase activities, which opens a pathway for developing new therapeutic agents (Rahmouni et al., 2016). Enaminones, serving as key intermediates, have been used to synthesize substituted pyrazoles with notable antitumor and antimicrobial activities (Riyadh, 2011).
Supramolecular Chemistry
In the realm of supramolecular chemistry, novel pyrimidine derivatives have been investigated for their ability to co-crystallize with diaza-18-crown-6, leading to the formation of complex 2D and 3D hydrogen-bonded networks. These findings highlight the potential of these compounds in the development of new materials with specific molecular recognition capabilities (Fonari et al., 2004).
Organic Light-Emitting Devices (OLEDs)
Research has also explored the application of pyrimidine-containing compounds in the field of electronic materials. Specifically, star-shaped compounds with pyrimidine moieties have demonstrated high electron mobility and favorable electronic properties, making them suitable for use in blue phosphorescent organic light-emitting devices (OLEDs). This suggests a promising avenue for the development of efficient and durable electronic devices (Yin et al., 2016).
Antimicrobial Activity
Additionally, several studies have synthesized novel pyrimidine-triazole derivatives and investigated their antimicrobial activities. These compounds have shown potential against a range of bacterial and fungal strains, indicating their usefulness in addressing antibiotic resistance and developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Mechanism of Action
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells.
Mode of Action
The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction can inhibit the enzyme’s activity, thereby disrupting the biosynthesis of estrogens .
Biochemical Pathways
By inhibiting the aromatase enzyme, this compound affects the estrogen biosynthesis pathway . This disruption can lead to a decrease in estrogen levels, which may inhibit the growth and proliferation of estrogen-dependent cancer cells .
Pharmacokinetics
This includes better absorption and distribution in the body, as well as improved pharmacological and toxicological properties .
Result of Action
The result of the compound’s action is a decrease in the growth and proliferation of cancer cells . This is achieved by reducing the levels of estrogens, which are essential for the growth of certain types of cancer cells .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances in the body can affect the compound’s absorption and distribution . Additionally, genetic factors, such as variations in the aromatase gene, could potentially affect the compound’s efficacy .
Properties
IUPAC Name |
2-phenyl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N9O/c25-15(12-7-19-24(22-12)11-4-2-1-3-5-11)21-13-6-14(18-9-17-13)23-10-16-8-20-23/h1-10H,(H,17,18,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMYYHCQCRJBSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NC3=CC(=NC=N3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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